MNI-caged-L-glutamate - 295325-62-1

MNI-caged-L-glutamate

Catalog Number: EVT-276691
CAS Number: 295325-62-1
Molecular Formula: C14H17N3O6
Molecular Weight: 323.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MNI-caged-L-glutamate belongs to a class of compounds known as "caged neurotransmitters." These compounds consist of a neurotransmitter molecule covalently bound to a photolabile protecting group, rendering the neurotransmitter biologically inactive until photolysis. [] MNI-caged-L-glutamate is a derivative of L-glutamate, the primary excitatory neurotransmitter in the central nervous system. [] Its use in scientific research stems from its ability to be "uncaged" by ultraviolet light, releasing free L-glutamate with high spatiotemporal precision. [, , ]

Synthesis Analysis

The synthesis of MNI-caged-L-glutamate involves multiple steps, typically starting with 4-methoxyindoline. [] A common approach is to first protect the amino group of L-glutamate, followed by reacting it with the MNI-caging group precursor. Subsequent deprotection steps yield the final MNI-caged-L-glutamate product. The synthesis requires careful purification and characterization to ensure the purity and functionality of the final product. [, , , , ]

Molecular Structure Analysis

The primary chemical reaction of interest for MNI-caged-L-glutamate is its photolysis upon UV irradiation. This reaction cleaves the carbamate bond between the MNI-caging group and L-glutamate, releasing the free neurotransmitter. The photolysis efficiency is influenced by factors such as the wavelength of light, pH, and solvent. [, , , ] The photoreleased MNI group can undergo further reactions, which are generally not of primary interest but need to be considered in experimental design to minimize potential side effects.

Mechanism of Action

MNI-caged-L-glutamate acts as a photo-activated source of L-glutamate. When applied to neuronal preparations, the caged compound remains biologically inactive until exposed to UV light. Upon UV irradiation, the MNI group detaches, rapidly releasing L-glutamate into the surrounding environment. [, , ] This free L-glutamate can then interact with its receptors, mimicking the effects of synaptically released glutamate. This mechanism allows for precise control over the timing and location of glutamate receptor activation, enabling researchers to study the dynamics of synaptic transmission and plasticity.

Physical and Chemical Properties Analysis

MNI-caged-L-glutamate is a water-soluble compound, allowing for easy preparation and application in biological experiments. [, , ] It is stable in aqueous solutions for extended periods, ensuring experimental reliability. [] It exhibits a characteristic absorption peak in the UV range, typically around 350 nm, making it suitable for photolysis with commonly available UV light sources. [, , , ]

Applications
  • Synaptic Transmission: By precisely controlling the timing and location of glutamate release, researchers can investigate the kinetics of synaptic transmission at specific synapses. [, , , , ] This includes studying the time course of postsynaptic responses, the role of glutamate spillover, and the mechanisms of short-term plasticity.
  • Synaptic Plasticity: The ability to control glutamate concentration with high spatial resolution allows for the study of synaptic plasticity at the level of individual synapses. [, ] This is particularly useful in investigating mechanisms of long-term potentiation (LTP) and long-term depression (LTD), key processes underlying learning and memory.
  • Neuronal Circuits: By selectively activating specific neurons or neuronal pathways using MNI-caged-L-glutamate, researchers can map functional circuits within brain slices. [, , ] This technique is crucial for understanding how different brain regions communicate and process information.
  • Receptor Pharmacology: The use of MNI-caged-L-glutamate allows for rapid and controlled application of glutamate, making it suitable for studying the kinetics and pharmacology of glutamate receptors. [, , , , , ] This includes determining receptor affinity, characterizing desensitization properties, and identifying specific receptor subtypes involved in different synaptic processes.
  • Astrocyte-Neuron Interactions: MNI-caged-L-glutamate can be used to investigate the role of glutamate signaling in the communication between astrocytes and neurons. [, ] By selectively activating glutamate receptors on either cell type, researchers can study how these interactions contribute to synaptic function and plasticity.
Future Directions
  • Development of improved caged compounds: Research is ongoing to develop caged glutamates with enhanced properties, such as red-shifted absorption spectra for deeper tissue penetration, faster uncaging kinetics, and reduced pharmacological side effects. [, , , , ]
  • Combination with advanced imaging techniques: Integrating MNI-caged-L-glutamate with advanced imaging techniques, such as two-photon microscopy and voltage-sensitive dyes, will allow for simultaneous monitoring of neuronal activity and glutamate release at high spatiotemporal resolution. [, , , , ]
  • Applications in vivo: While primarily used in vitro, recent advancements in optogenetics and microfluidic delivery systems hold promise for expanding the use of MNI-caged-L-glutamate for studying neuronal circuits and behavior in vivo. []

4-Methoxy-7-nitroindolinyl-D-aspartate (MNI-D-aspartate)

  • Compound Description: MNI-D-aspartate is a photolabile analog of D-aspartate, designed for selective activation of glutamate transporters and N-methyl-D-aspartate (NMDA) receptors in brain tissue []. Upon photolysis, it releases D-aspartate, which is efficiently transported by high-affinity Na+/K+-dependent glutamate transporters and acts as an effective ligand of NMDA receptors []. It has been used to study the regulation of these proteins in their native membranes [].

γ-D-Glutamyl-Glycine (γ-DGG)

  • Compound Description: γ-DGG is a well-characterized fast-equilibrating competitive glutamate receptor antagonist [].

DMNB-caged fluorescein

  • Compound Description: DMNB-caged fluorescein is a caged fluorescent compound used to determine the localization of light stimulation [].

2-(p-Phenyl-o-nitrophenyl)propyl (PNPP)-caged Glu

  • Compound Description: PNPP-caged Glu is a caged glutamate utilizing the PNPP caging group []. It was developed as an alternative to MNI-caged-L-glutamate, with an aim to reduce off-target effects on GABA-A receptor function [].

N-(o-Nitromandelyl)oxycarbonyl-l-glutamic acid (Nmoc-Glu)

  • Compound Description: Nmoc-Glu is a caged glutamate designed to minimize pre-photolysis glutamate receptor activation and desensitization []. It has exceptionally low residual activity and high chemical stability compared to other caged glutamates [].

8-DMAQ caged acetate

  • Compound Description: 8-DMAQ caged acetate is a derivative where acetate is masked by the 8-DMAQ (2-hydroxymethylene-(N,N-dimethylamino)quinoline) caging group. This compound was used to investigate the influence of the position of the dimethylamino group on photolysis efficiency under one-photon near-UV or two-photon near-IR excitation [].
  • Relevance: While not a glutamate derivative, research on 8-DMAQ caged acetate directly influenced the development of the 8-DMAQ caged L-glutamate []. The study highlighted the superior photolysis efficiency of the 8-DMAQ caging group, leading to its incorporation into a caged L-glutamate compound for more effective activation of glutamate receptors [].
  • Compound Description: MDNI-glu is a caged L-glutamate derivative designed for efficient one- and two-photon photorelease in living cells [].
  • Relevance: This compound shares the core functionality with MNI-caged-L-glutamate, both being photolabile L-glutamate derivatives. The specific photoremovable protecting group used in MDNI-glu is not disclosed in the provided abstract but is stated to be different from MNI and designed for enhanced light utilization during photolysis [].

N-1-(2-nitrophenyl)ethoxycarbonyl-L-glutamate

  • Compound Description: N-1-(2-nitrophenyl)ethoxycarbonyl-L-glutamate is an early caged L-glutamate compound used to investigate glutamate's role as a neurotransmitter at the squid giant synapse [].

γ-(α-Carboxy-2-nitrobenzyl)-L-glutamate (CNB-glu)

  • Compound Description: CNB-glu is a caged L-glutamate compound used in previous studies for photolytic release of glutamate [].
  • Relevance: CNB-glu is mentioned as a comparator to the newly developed brominated 7-hydroxycoumarin-4-ylmethyl (Bhc)-Glu. The study highlights that Bhc-glu requires significantly lower light intensities for photolysis compared to CNB-glu, demonstrating its improved efficiency [].

N-(6-Bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-L-glutamate (Bhc-glu)

  • Compound Description: Bhc-glu is a caged L-glutamate designed for efficient two-photon photolysis in the IR region, enabling three-dimensionally resolved uncaging in biological tissues [].
  • Relevance: Bhc-glu, with its brominated 7-hydroxycoumarin-4-ylmethyl caging group, offers significant advantages over previous caged L-glutamate compounds, including MNI-caged-L-glutamate. Specifically, Bhc-glu exhibits enhanced two-photon absorption in the IR region, making it suitable for deeper tissue penetration and more precise uncaging with reduced scattering [].
  • Compound Description: This compound represents a modified version of a benzophenone-sensitized caged L-glutamate, incorporating a dicarboxylic acid substituent on the benzophenone moiety to enhance water solubility, particularly in the presence of calcium ions [].
  • Relevance: This compound addresses the solubility issues associated with some caged L-glutamate derivatives, like those with phosphate groups, while maintaining the improved photolytic efficiency offered by the benzophenone antenna []. This highlights the continuous efforts to optimize the physicochemical properties of caged compounds like MNI-caged-L-glutamate for enhanced experimental utility.

G5-MNI-Glu

  • Compound Description: This compound is a derivative of MNI-Glu where a fifth-generation (G5) dendrimer is attached to the MNI caging group []. This modification aims to reduce off-target antagonism toward GABA receptors, which is a known issue with MNI-Glu [].
  • Relevance: G5-MNI-Glu directly builds upon the structure of MNI-caged-L-glutamate by incorporating a dendrimer to enhance its pharmacological properties. The addition of the G5 dendrimer aims to mitigate the off-target effects on GABA receptors while retaining the photochemical properties of the MNI-caged-L-glutamate [], making it a more biologically inert probe for studying glutamate signaling.

Properties

CAS Number

295325-62-1

Product Name

MNI-caged-L-glutamate

IUPAC Name

(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid

Molecular Formula

C14H17N3O6

Molecular Weight

323.30 g/mol

InChI

InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1

InChI Key

GXIDBZKXGUNITQ-VIFPVBQESA-N

SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

MNI-caged-L-Glutamate

Canonical SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N

Isomeric SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.